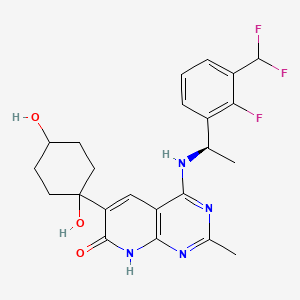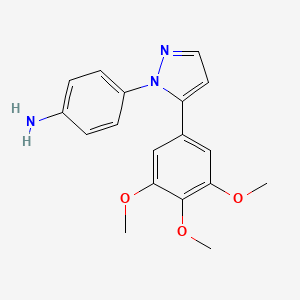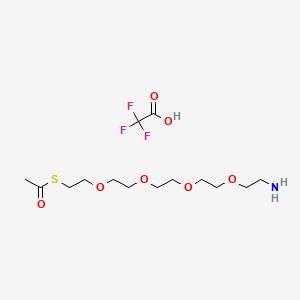
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is an active compound that can be isolated from the plant Helenium amarum . It belongs to the class of terpenoids, specifically diterpenoids . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method of obtaining 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is through isolation from Helenium amarum . The detailed synthetic routes and reaction conditions for its laboratory synthesis are not widely documented, indicating that isolation from natural sources remains the predominant method.
Industrial Production Methods
Currently, there is no extensive documentation on the industrial production methods of this compound. The compound is primarily used for research purposes, and large-scale industrial production methods have not been established.
Análisis De Reacciones Químicas
Types of Reactions
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or chromium trioxide, while reducing agents could include hydrogen gas or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound’s biological activity makes it a subject of interest in studies related to plant biochemistry and natural product chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: While industrial applications are limited, the compound’s unique properties make it valuable for research and development in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is not fully understood. as a diterpenoid, it is likely to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pleniradin: Another diterpenoid with similar structural features.
Guaianolide: A class of compounds that includes several diterpenoids with similar biological activities.
Arabinopyranosides: Compounds that share the arabinopyranoside moiety with 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate.
Uniqueness
This compound is unique due to its specific structure and the presence of the acetate group, which may influence its biological activity and chemical properties. Its isolation from Helenium amarum also adds to its distinctiveness compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H30O8 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S)-2-[[(3aS,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3/t13-,14-,15-,16+,17+,18+,19-,21+,22-/m1/s1 |
Clave InChI |
JMGNVBRWADJYSA-SPQNKEBTSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@H](CO[C@H]1O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@H](CC3=C)OC(=O)C4=C)C)O)O |
SMILES canónico |
CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)









![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



